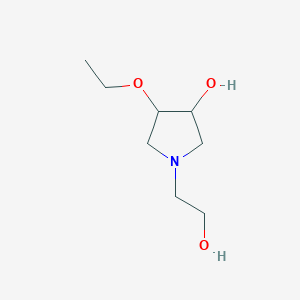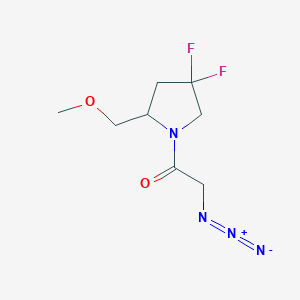
2-Azido-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
説明
Synthesis Analysis
The synthesis of compounds like “2-Azido-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Synthetic Chemistry Applications
Azides are versatile intermediates in organic synthesis. They can participate in [3+2] cycloaddition reactions, known as Huisgen cycloadditions, which are a cornerstone of click chemistry. This reaction is widely used for creating diverse heterocyclic structures, which are crucial in pharmaceuticals, agrochemicals, and materials science. For example, thermal condensation of aziridines with perfluoroalkenes has been used to produce polyfluorinated pyrrolidines, which upon further reactions can lead to fluorinated pyrroles (Leroy & Wakselman, 1976).
Medicinal Chemistry Applications
Compounds containing the azido group and fluorinated moieties like "2-Azido-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one" could serve as precursors for the development of new drugs. Fluorine atoms can significantly affect the biological activity of pharmaceuticals by altering their metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the introduction of fluorine into molecules has been explored for the synthesis of cadmium(II) Schiff base complexes that exhibit corrosion inhibition properties, suggesting potential applications in materials protection (Das et al., 2017).
作用機序
- The primary targets of this compound are specific proteins or enzymes within the biological system. Unfortunately, I couldn’t find specific information on the exact targets for this compound. However, it’s essential to note that the pyrrolidine ring in this molecule plays a crucial role in its biological activity .
Target of Action
Medicinal chemists can explore its potential by considering stereoisomers, binding modes, and environmental factors . If additional information becomes available, it could enhance our understanding of this intriguing molecule. 🧪🔬🌱
生化学分析
Biochemical Properties
2-Azido-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” These interactions are crucial for labeling and tracking biomolecules in various biochemical assays. The pyrrolidine ring in the compound also contributes to its binding affinity with certain enzymes and proteins, enhancing its specificity and efficacy in biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it can alter cellular metabolism by inhibiting or activating specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. The azido group can undergo cycloaddition reactions with alkyne-containing biomolecules, resulting in stable triazole linkages. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. The difluoro substituents on the pyrrolidine ring also contribute to the compound’s binding affinity and specificity by enhancing its interactions with hydrophobic pockets in target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of reactive species. Long-term studies have shown that the compound can maintain its activity for extended periods under optimal conditions. Its effects on cellular function may diminish over time due to gradual degradation or metabolic inactivation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in secondary biochemical effects. The compound’s metabolism can also influence its overall efficacy and toxicity in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules. The compound’s activity and function can be affected by its localization, as different subcellular environments provide distinct biochemical contexts .
特性
IUPAC Name |
2-azido-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O2/c1-16-4-6-2-8(9,10)5-14(6)7(15)3-12-13-11/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIKKCPJYMKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



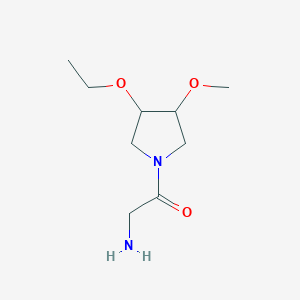
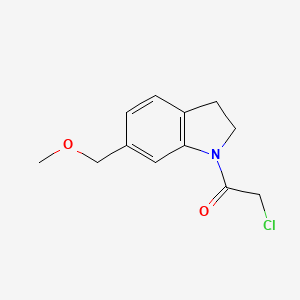
![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
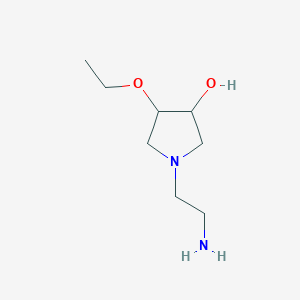

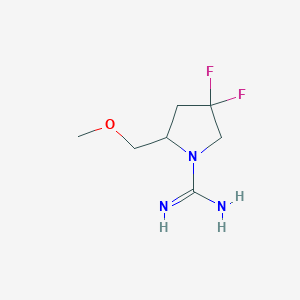
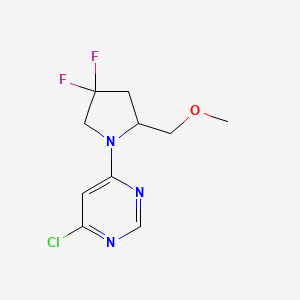

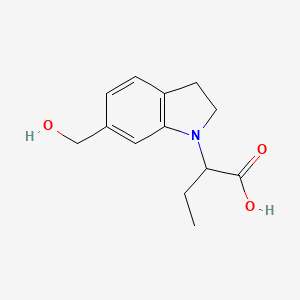

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
